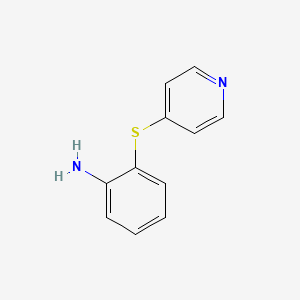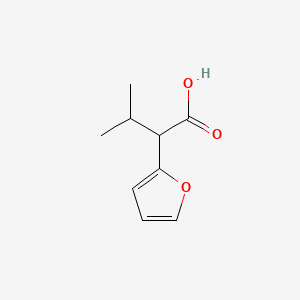
propyl glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl glycinate is a derivative of glycine, an amino acid, where the amino group is substituted with a propyl group. This compound is part of the N-alkylated glycine derivatives family, which are known for their significant roles in biological chemistry and their applications in various fields such as pharmaceuticals and biodegradable polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl glycinate can be synthesized through the aminolysis of chloroacetic acid with propylamine. The reaction typically involves the following steps:
Aminolysis of Chloroacetic Acid: Chloroacetic acid reacts with propylamine in the presence of a catalyst such as urotropine. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature.
Ion Exchange Reactions: The resulting propylglycinium chloride can be converted to propylglycinium nitrate through ion exchange reactions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Chloroacetic acid and propylamine are prepared in large quantities.
Reaction Setup: The reaction is carried out in large reactors with continuous stirring and temperature control.
Purification: The product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl glycinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other nucleophiles.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various N-alkylated glycine derivatives, which have different functional groups replacing the propyl group.
Wissenschaftliche Forschungsanwendungen
Propyl glycinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: The compound is explored for its potential therapeutic effects, including its use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of biodegradable polymers and as a surfactant in various industrial applications.
Wirkmechanismus
The mechanism of action of propyl glycinate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Glycinate: Similar to propyl glycinate but with an ethyl group instead of a propyl group.
Isothis compound: Contains an isopropyl group instead of a propyl group.
Methyl Glycinate: Contains a methyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. Compared to ethyl and methyl glycinates, this compound has a longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. The presence of the propyl group can also affect the compound’s ability to form hydrogen bonds and its overall stability in different environments.
Eigenschaften
CAS-Nummer |
13048-65-2 |
|---|---|
Molekularformel |
C5H11NO2 |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
propyl 2-aminoacetate |
InChI |
InChI=1S/C5H11NO2/c1-2-3-8-5(7)4-6/h2-4,6H2,1H3 |
InChI-Schlüssel |
XNOLRFVMWOSFSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carboxylic acid](/img/structure/B8728590.png)

![2-{[1-(3-Trifluoromethyl-phenyl)-4,5-dihydro-1H-pyrazol-3-ylimino]-methyl}-phenol](/img/structure/B8728603.png)
![4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8728609.png)





